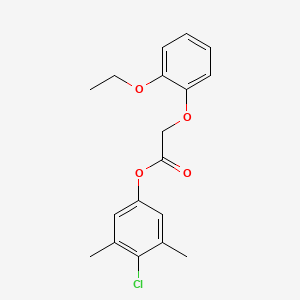![molecular formula C13H15FN2O B5675336 3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinolinol derivatives often involves complex organic reactions that tailor the molecule's structure for specific properties or activities. For instance, the modification of 1-(dimethylamino)methyl-6-quinolinol scaffolds into copper-containing products has been explored for their cytotoxic properties, indicating the flexibility and reactivity of the quinolinol core when combined with metal ions (Akhmetova et al., 2023). Additionally, the preparation of optically active quinolinone derivatives demonstrates the compound's potential for specific biological activities, which is pivotal in synthesizing enantiomerically pure compounds (Fujioka et al., 1996).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including 3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol, is critical in determining their chemical and physical properties. For example, the crystal structure analysis of related compounds reveals intricate details about molecular interactions and stability, which are essential for understanding the compound's behavior in various environments (Vergeer et al., 1999).
Chemical Reactions and Properties
Quinolinol derivatives undergo a range of chemical reactions, highlighting their reactivity and potential for functionalization. The study of substituted quinolinones shows the reactivity towards different nucleophilic and electrophilic reagents, indicating the versatility of the quinolinol scaffold in synthetic chemistry (Abdel-Megid et al., 2007). This reactivity is crucial for developing new compounds with desired properties or biological activities.
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectral analysis, including FT-IR, NMR, and UV-visible studies, provides insights into the compound's geometry, electronic properties, and interactions with light, offering a deeper understanding of its physical characteristics (Fatma et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol, such as acidity, basicity, reactivity towards other compounds, and potential for forming complexes with metals, are foundational to its applications in research. The interaction of quinolinol derivatives with metal ions, as seen in the synthesis of copper(II) complexes, exemplifies the compound's ability to form stable complexes, which could be leveraged in various chemical and pharmacological contexts (Akhmetova et al., 2023).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-8-11(7-16(2)3)13(17)10-6-9(14)4-5-12(10)15-8/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKQNKDDVPLCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5675255.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5675258.png)
![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)
![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)
![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)
